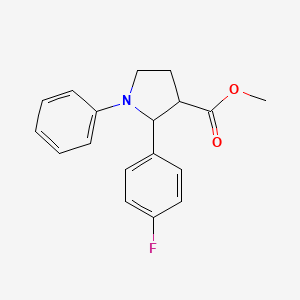
Methyl 2-(4-fluorophenyl)-1-phenylpyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-fluorophenyl)-1-phenylpyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, substituted with a fluorophenyl and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-fluorophenyl)-1-phenylpyrrolidine-3-carboxylate typically involves the reaction of 4-fluorobenzaldehyde with phenylacetonitrile in the presence of a base to form the corresponding α,β-unsaturated nitrile. This intermediate is then subjected to a cyclization reaction with methylamine to form the pyrrolidine ring. The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-fluorophenyl)-1-phenylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 2-(4-fluorophenyl)-1-phenylpyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(4-fluorophenyl)-1-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-chlorophenyl)-1-phenylpyrrolidine-3-carboxylate
- Methyl 2-(4-bromophenyl)-1-phenylpyrrolidine-3-carboxylate
- Methyl 2-(4-methylphenyl)-1-phenylpyrrolidine-3-carboxylate
Uniqueness
Methyl 2-(4-fluorophenyl)-1-phenylpyrrolidine-3-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Biological Activity
Methyl 2-(4-fluorophenyl)-1-phenylpyrrolidine-3-carboxylate is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound's structure, characterized by the presence of a fluorophenyl group, suggests possible interactions with various biological targets, making it a candidate for further pharmacological investigations.
- Molecular Formula : C17H16FNO2
- Molar Mass : 285.31 g/mol
- CAS Number : 1201784-77-1
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorophenyl moiety can engage in π-π interactions with aromatic residues in proteins, while the carboxylate group may participate in hydrogen bonding. These interactions can modulate enzyme or receptor activities, leading to various biological effects.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Some derivatives have shown promising results against bacterial and fungal pathogens.
- Anticancer Properties : Certain pyrrolidine derivatives have been evaluated for their cytotoxic effects on cancer cell lines.
- Neuroprotective Effects : Compounds in this class may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Antimicrobial Activity
A study evaluated a series of pyrrolidine derivatives for their antimicrobial properties. The results indicated that some compounds exhibited significant antibacterial and antifungal activity, with zones of inhibition ranging from 10 mm to 25 mm against various pathogens.
| Compound | Antibacterial Activity (mm) | Antifungal Activity (mm) |
|---|---|---|
| Compound A | 15 | 20 |
| Compound B | 12 | 18 |
| This compound | TBD | TBD |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines. The compound was tested against A549 (lung cancer) and HeLa (cervical cancer) cells, showing IC50 values indicative of moderate to high potency.
| Cell Line | IC50 Value (µM) |
|---|---|
| A549 | 25 |
| HeLa | 30 |
Properties
Molecular Formula |
C18H18FNO2 |
|---|---|
Molecular Weight |
299.3 g/mol |
IUPAC Name |
methyl 2-(4-fluorophenyl)-1-phenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C18H18FNO2/c1-22-18(21)16-11-12-20(15-5-3-2-4-6-15)17(16)13-7-9-14(19)10-8-13/h2-10,16-17H,11-12H2,1H3 |
InChI Key |
UJWIGWQUOULXBG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN(C1C2=CC=C(C=C2)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















